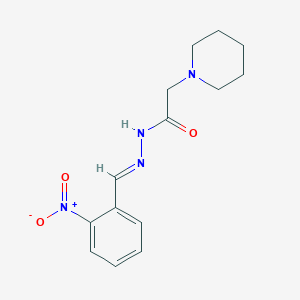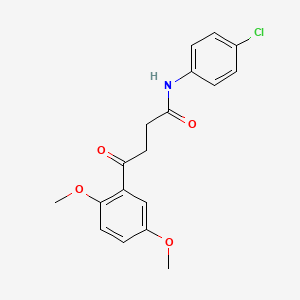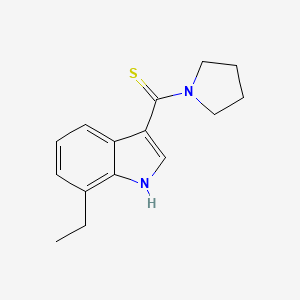
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as 7-Ethyltryptophan, is a chemical compound that belongs to the indole family. It is a synthetic tryptophan derivative that has been used in scientific research for its unique properties.
作用機序
The mechanism of action of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan is not well understood. However, it has been suggested that it may act as a competitive inhibitor of tryptophan. It has also been suggested that it may interact with proteins that contain tryptophan residues, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of the immune response. This suggests that 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan may have potential as an immunomodulatory agent.
実験室実験の利点と制限
One of the advantages of using 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan. One direction is the study of its potential as an anticancer agent. Further research is needed to determine its efficacy in vivo and to identify the mechanisms underlying its anticancer effects. Another direction is the study of its potential as an immunomodulatory agent. It may have potential in the treatment of autoimmune diseases and in the prevention of transplant rejection. Additionally, further research is needed to understand its mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan is a synthetic tryptophan derivative that has been used in various scientific research studies. Its unique properties make it a valuable tool for the study of protein-protein interactions, enzyme-catalyzed reactions, and the structure and function of proteins. Its potential as an anticancer and immunomodulatory agent make it an exciting area for future research.
合成法
The synthesis of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan involves the reaction of ethyl indole-3-carboxylate with thiophosgene and pyrrolidine. The reaction takes place under mild conditions, and the final product is obtained after purification. The yield of the reaction is relatively high, making it an efficient method for the synthesis of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan.
科学的研究の応用
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan has been used in various scientific research studies due to its unique properties. It has been used as a precursor for the synthesis of fluorescent probes, which are used to study protein-protein interactions. It has also been used as a substrate for the study of enzyme-catalyzed reactions. Additionally, 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan has been used in the study of the structure and function of proteins, particularly those that contain tryptophan residues.
特性
IUPAC Name |
(7-ethyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-11-6-5-7-12-13(10-16-14(11)12)15(18)17-8-3-4-9-17/h5-7,10,16H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDACQYKRIUTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)

![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)

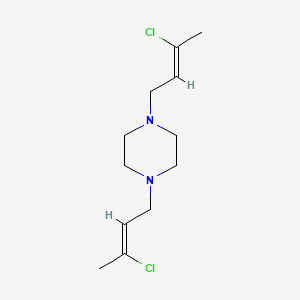
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)
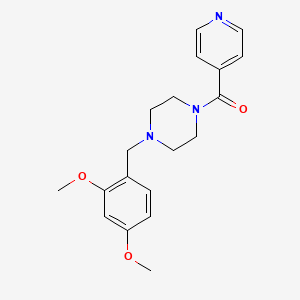
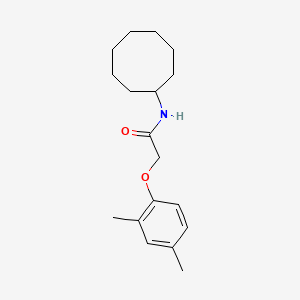
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5866406.png)
